

# Application Notes and Protocols for Pediatric Clinical Trials in Lymphatic Malformations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current therapeutic strategies and clinical trial protocols for the treatment of pediatric lymphatic malformations (LMs). The information is intended to guide researchers and clinicians in designing and implementing studies for this rare and complex group of vascular anomalies.

# Therapeutic Approaches in Pediatric Lymphatic Malformations

The treatment landscape for pediatric LMs is evolving from traditional surgical interventions and sclerotherapy to targeted molecular therapies based on the underlying genetic drivers of the disease. Current clinical trials are focused on evaluating the safety and efficacy of drugs that inhibit key signaling pathways implicated in the pathogenesis of LMs, as well as refining established sclerotherapy techniques.

## **Targeted Molecular Therapies**

Genetic studies have identified somatic mutations in genes that activate the PI3K/AKT/mTOR and RAS/MAPK signaling pathways as key drivers of LM development. This has led to the investigation of targeted inhibitors, many ofwhich were originally developed for oncologic indications.



### mTOR Inhibitors: Sirolimus (Rapamycin)

Sirolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that regulates cell growth, proliferation, and lymphangiogenesis. It has shown promise in reducing the size of LMs and improving symptoms.

Quantitative Data from Sirolimus Clinical Trials

| Parameter             | Oral Sirolimus                              | Topical Sirolimus (0.1%)                                                              |
|-----------------------|---------------------------------------------|---------------------------------------------------------------------------------------|
| Patient Population    | Newborns to 17 years with head and neck LMs | Children (≥ 6 years) and adults<br>with cutaneous microcystic<br>LMs                  |
| Number of Patients    | 105 (from 28 studies)                       | 55                                                                                    |
| Response Rate         | >91% of children responded to treatment     | Primary outcome is improvement based on Physician Global Assessment score at 12 weeks |
| Treatment Duration    | 6 months to 4 years                         | 12 weeks (initial phase), with an 8-week extension                                    |
| Common Adverse Events | Hyperlipidemia, neutropenia, infections     | Local irritation                                                                      |

Experimental Protocol: Oral Sirolimus Administration and Monitoring

- Patient Selection: Pediatric patients with extensive or complicated LMs refractory to other treatments.
- Initial Dosing: A common starting dose is 0.8 mg/m² administered orally twice daily, at a 12-hour interval.
- Dose Titration and Monitoring:
  - Whole blood trough concentrations of sirolimus are monitored regularly (e.g., weekly for the first month, then monthly).



- The dose is adjusted to maintain a target trough level, typically between 5-15 ng/mL.
- Safety Monitoring:
  - Complete blood counts, lipid panels, and metabolic profiles are monitored at baseline and throughout treatment.
  - Patients are monitored for signs of infection, mucositis, and other potential side effects.
- Efficacy Assessment:
  - Lesion size is assessed by physical examination and radiological imaging (e.g., MRI) at baseline and at regular intervals (e.g., every 3-6 months).
  - Clinical symptoms, quality of life, and functional status are also evaluated.

Experimental Protocol: Topical Sirolimus for Cutaneous Microcystic LMs (NCT03972592)

- Study Design: A within-person, randomized, double-blind, vehicle-controlled trial.[1]
- Procedure:
  - The affected skin area is divided into two equal zones.
  - One zone is randomly assigned to receive 0.1% topical sirolimus cream, and the other receives a vehicle cream for 12 weeks.
  - After 12 weeks, the entire lesion is treated with 0.1% topical sirolimus for an additional 8 weeks.
- Outcome Measures:
  - Primary: Improvement of the treated area compared to the vehicle-controlled area at 12
     weeks, assessed by a blinded investigator using the Physician Global Assessment score.
  - Secondary: Efficacy assessed by independent experts based on standardized photographs, impact on quality of life, and patient-reported outcomes.



• Systemic Absorption Monitoring: Blood levels of sirolimus are measured at weeks 6, 12, and 20 to assess systemic absorption.[1]

### PI3Kα Inhibitors: Alpelisib

Alpelisib is a specific inhibitor of the p110 $\alpha$  subunit of phosphatidylinositol 3-kinase (PI3K), encoded by the PIK3CA gene. Activating mutations in PIK3CA are a common cause of LMs.

Quantitative Data from Alpelisib Clinical Trials

A Phase II/III clinical trial (EPIK-L1, NCT05948943) is currently ongoing, and comprehensive quantitative data is not yet available. A case report of two infants with PIK3CA-related overgrowth spectrum (PROS) treated with low-dose alpelisib (25 mg daily) showed a 61.5% reduction in lesion volume in one patient after 12 months.

Experimental Protocol: Alpelisib for PIK3CA-Mutated LMs (EPIK-L1 Trial - NCT05948943)

- Patient Selection: Pediatric and adult patients with a confirmed diagnosis of LM and a documented PIK3CA mutation.
- Study Design: A two-stage, double-blind, randomized, placebo-controlled study.
  - Stage 1 (Dose Selection): An open-label phase to determine the optimal dose for adults and pediatric cohorts.
  - Stage 2 (Confirmatory): A randomized, double-blind, placebo-controlled phase to evaluate the efficacy and safety of the selected dose.
- Intervention: Alpelisib administered orally.
- Primary Outcome Measures:
  - Change in radiological response of the target lesion.
  - Change in symptom severity.
- Assessments:



- Radiological imaging (MRI).
- Symptom and quality of life questionnaires.
- Pharmacokinetic and pharmacodynamic assessments.
- Safety monitoring, including blood work and electrocardiograms.

#### **MEK Inhibitors: Trametinib**

Mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitors, such as trametinib, are being investigated for LMs associated with mutations in the RAS/MAPK pathway.

While formal clinical trial data is limited, a case study of a child with a severe lymphatic disorder due to an ARAF mutation (a component of the RAS/MAPK pathway) showed significant clinical improvement after treatment with trametinib.[3]

### **Sclerotherapy**

Sclerotherapy involves the injection of a chemical irritant into the lymphatic malformation, causing inflammation, fibrosis, and eventual obliteration of the cystic spaces.

#### **Doxycycline**

Doxycycline is a tetracycline antibiotic that is also an effective sclerosing agent.

Quantitative Data from Doxycycline Sclerotherapy Studies

| Lesion Type | Number of Patients | Excellent<br>Response Rate<br>(>90% resolution) | Moderate<br>Response Rate<br>(>50% resolution) |
|-------------|--------------------|-------------------------------------------------|------------------------------------------------|
| Macrocystic | 16                 | 87.5% (14/16)                                   | Not specified                                  |
| Combined    | 27                 | 77.8% (21/27)                                   | Not specified                                  |
| Microcystic | 7                  | 57.1% (4/7)                                     | Not specified                                  |

Data from a retrospective study of 50 children.



Experimental Protocol: Doxycycline Sclerotherapy

- Patient Selection: Primarily for macrocystic and mixed LMs.
- Preparation: Doxycycline is reconstituted to a concentration of 10 mg/mL in normal saline.
- Procedure:
  - Under ultrasound guidance, a needle or catheter is inserted into the cystic space of the LM.
  - The lymphatic fluid is aspirated completely.
  - The doxycycline solution is injected into the emptied cyst, with the volume typically matching the aspirated volume.
  - For large or multicystic lesions, multiple injections or placement of a drainage catheter for repeated instillations may be necessary.
- Post-Procedure: The injected solution may be left to dwell for a period (e.g., 4 hours) before being drained, or it may be left in situ.

#### **Bleomycin**

Bleomycin is an antineoplastic agent that has been found to be an effective sclerosant.

Quantitative Data from Bleomycin Sclerotherapy Studies

| Study                       | Number of<br>Patients            | Excellent Response (Complete Regression) | Good<br>Response<br>(>50%<br>Regression) | Poor<br>Response<br>(<50%<br>Regression) |
|-----------------------------|----------------------------------|------------------------------------------|------------------------------------------|------------------------------------------|
| Prospective<br>Cohort Study | 60                               | 71.6% (43/60)                            | 20% (12/60)                              | 8.3% (5/60)                              |
| Retrospective<br>Review     | 31<br>(microcystic/com<br>bined) | 38% (12/31)                              | 58% (18/31)                              | 3% (1/31)                                |



Experimental Protocol: Bleomycin Sclerotherapy

- Patient Selection: Can be used for macrocytic, microcytic, and combined LMs.
- Dosing: The dose is typically 0.3-0.5 mg/kg, with a maximum single dose often not exceeding 8 mg.
- Preparation: Bleomycin is diluted in a contrast agent to allow for visualization under fluoroscopy.
- Procedure:
  - Under ultrasound and fluoroscopic guidance, the cystic components of the LM are punctured with a fine needle.
  - After confirming needle placement, the bleomycin mixture is injected.
  - Multiple cysts may be injected in a single session.
- Safety Monitoring: Due to the potential for pulmonary fibrosis (though rare with intralesional administration), baseline pulmonary function tests and chest X-rays may be performed, with follow-up assessments.

# Emerging Therapies TARA-002 (OK-432)

TARA-002 is an immunomodulatory agent derived from a lyophilized mixture of a specific strain of Streptococcus pyogenes. It is thought to work by inducing a localized inflammatory and immune response, leading to the destruction of the abnormal lymphatic endothelial cells.

Experimental Protocol: TARA-002 for Macrocystic and Mixed Cystic LMs (STARBORN-1 Trial - NCT05871970)

- Patient Selection: Pediatric patients aged 6 months to less than 18 years with macrocystic or mixed cystic LMs.
- Study Design: A Phase 2a/b single-arm, open-label study.



- Intervention: Up to four intracystic injections of TARA-002, administered approximately 6
  weeks apart.
- Primary Outcome Measures:
  - Complete response (90-100% reduction in LM volume from baseline).
  - Substantial response (60-90% reduction in LM volume from baseline).
- Assessments:
  - Safety and reactogenicity.
  - Lesion volume measured by imaging.
  - Clinical and patient-reported outcomes.

## **Signaling Pathways and Experimental Workflows**

Signaling Pathways in Lymphatic Malformations

The following diagrams illustrate the key signaling pathways involved in LM pathogenesis and the points of intervention for targeted therapies.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and targeted inhibitors.





Click to download full resolution via product page

Caption: RAS/MAPK signaling pathway and targeted inhibitors.

Experimental Workflow for a Pediatric LM Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating a novel therapy for pediatric lymphatic malformations.





Click to download full resolution via product page

Caption: General workflow for a pediatric LM clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protara begins dosing in Phase II lymphatic malformation cell therapy trial Clinical Trials Arena [clinicaltrialsarena.com]
- 2. protaratx.com [protaratx.com]
- 3. login.medscape.com [login.medscape.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pediatric Clinical Trials in Lymphatic Malformations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209825#pediatric-clinical-trials-for-lymphatic-malformations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com